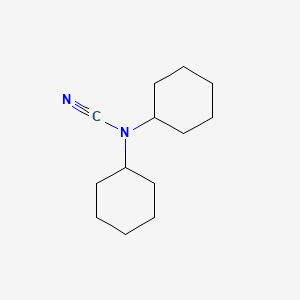

Dicyclohexylcyanamide

Description

For clarity, this article will focus on comparisons among these related compounds, as detailed below.

Properties

CAS No. |

40683-91-8 |

|---|---|

Molecular Formula |

C13H22N2 |

Molecular Weight |

206.33 g/mol |

IUPAC Name |

dicyclohexylcyanamide |

InChI |

InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2 |

InChI Key |

HMJCMPMWWUMMHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C#N)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylcyanamide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various nitrogen-containing compounds.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.

Major Products

The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.

Scientific Research Applications

Dicyclohexylcyanamide has a wide range of applications in scientific research:

Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.

Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

Calcium Cyanamide (CaCN₂)

- Structure : A calcium salt of cyanamide (N≡C–N²⁻) .

- Applications: Agricultural fumigant and fertilizer (reduces soil-borne pathogens like strawberry anthracnose) . Enhances soil nitrogen content and microbial stability .

- Hazards : Reactive, explosive when wet, causes skin/eye burns, and toxic to aquatic life .

Dicyclohexylamine (C₁₂H₂₃N)

- Structure : Secondary amine with two cyclohexyl groups attached to a central nitrogen atom .

- Applications :

- Hazards :

Dicyclohexylcarbodiimide (DCC, C₁₃H₂₂N₂)

- Structure : Carbodiimide group (N=C=N–) flanked by two cyclohexyl groups .

- Applications :

- Hazards: Not explicitly detailed in the evidence, but carbodiimides are generally irritants and moisture-sensitive.

Comparative Data Table

Key Research Findings

- Calcium Cyanamide vs. Organic Amendments: Calcium cyanamide outperforms pig manure in suppressing strawberry anthracnose by altering soil microbial networks and enhancing bacterial stability . Its dual role in disease control and soil nutrient enrichment makes it a sustainable alternative to synthetic fertilizers .

Dicyclohexylamine in Industry :

Dicyclohexylcarbodiimide in Synthesis :

Stability and Reactivity

- Calcium Cyanamide : Reacts violently with water, releasing ammonia and acetylene .

- Dicyclohexylamine: Stable under normal conditions but incompatible with strong acids and oxidizers .

- Dicyclohexylcarbodiimide : Moisture-sensitive; hydrolyzes to dicyclohexylurea, limiting its shelf life .

Ecological and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.